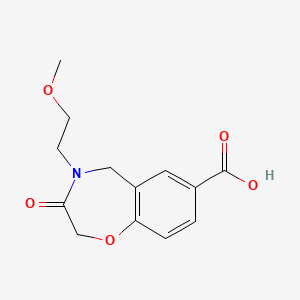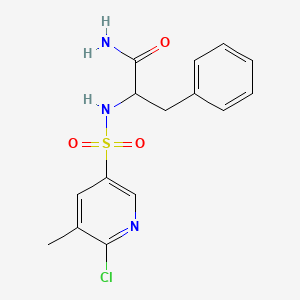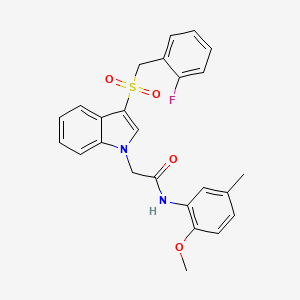![molecular formula C20H17ClFNO3 B2982597 1'-(2-(2-chloro-6-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1705185-29-0](/img/structure/B2982597.png)
1'-(2-(2-chloro-6-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and structural features, including a spiro[isobenzofuran-1,3’-piperidin] moiety, a 2-chloro-6-fluorophenyl group, and an acetyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Applications De Recherche Scientifique
Sigma Receptor Ligands
Sigma Ligands Affinity and Selectivity : Research has identified that spiro[isobenzofuran-1(3H),4'-piperidines] and related compounds demonstrate significant affinity and selectivity towards sigma receptors. These findings are crucial because sigma receptors are implicated in various diseases and disorders, making these compounds potential candidates for therapeutic applications. Specifically, compounds with certain N-substituents showed high affinity for sigma 2 binding sites, indicating their potential as selective sigma 2 ligands. This selectivity and affinity could be influenced by modifications in the spiro[isobenzofuran-1(3H),4'-piperidine] ring system, such as introducing substituents in the benzene ring or exchanging the isobenzofuran moiety (Moltzen, Perregaard, & Meier, 1995).
Central Nervous System (CNS) Agents
Potential CNS Depressants : Compounds structurally related to "1'-(2-(2-chloro-6-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one" have been synthesized and evaluated for their potential as CNS depressants. For instance, certain halo and methoxy analogues exhibited significant potency, suggesting their utility in developing new neuroleptic drugs with minimized nonselective dopamine-receptor blocking effects, which is desirable for reducing side effects associated with traditional neuroleptics (Allen et al., 1978).
Antimycobacterial Activity
Antimycobacterial Spiro-piperidin-4-ones : An atom economic and stereoselective synthesis approach for spiro-piperidin-4-ones, derived from interactions with azomethine ylides, demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis. Compound 4e, in particular, showed promise in reducing bacterial load in lung and spleen tissues, presenting a potential new avenue for tuberculosis treatment (Kumar et al., 2008).
Neurokinin Receptor Antagonists
Novel Neurokinin Receptor Antagonists : Research into spiro-substituted piperidines, including structures related to the compound , led to the discovery of new leads for neurokinin receptor antagonists. These compounds demonstrated inhibitory activity against neurokinin-induced bronchoconstriction in guinea pigs, indicating their potential as treatments for conditions mediated by neurokinin receptors (Kubota et al., 1998).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1'-[2-(2-chloro-6-fluorophenyl)acetyl]spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFNO3/c21-16-7-3-8-17(22)14(16)11-18(24)23-10-4-9-20(12-23)15-6-2-1-5-13(15)19(25)26-20/h1-3,5-8H,4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSGKQJDXDMCTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)CC3=C(C=CC=C3Cl)F)C4=CC=CC=C4C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Azaspiro[2.5]octane-2-carbonitrile;hydrochloride](/img/structure/B2982519.png)

![7-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2982521.png)
![3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2982525.png)
![5-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2982527.png)
![[4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2982529.png)

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2982531.png)
![1-[(3R)-3-Phenoxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2982532.png)




